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A Head-to-Head Clinical Showdown: Insulin
Lispro vs. Insulin Aspart
In the landscape of rapid-acting insulin analogs, insulin lispro and insulin aspart have long

been cornerstone therapies for managing mealtime glucose excursions in individuals with type

1 and type 2 diabetes. While both are designed to mimic the natural physiological insulin

response more closely than regular human insulin, questions regarding their interchangeability

and potential for differential clinical outcomes persist among researchers and drug

development professionals. This guide provides an objective, data-driven comparison of

insulin lispro and insulin aspart, drawing upon key head-to-head clinical trials to illuminate

their respective performance profiles.

Pharmacokinetic and Pharmacodynamic Profile: A
Race to Action
The rapid onset and offset of action for both insulin lispro and insulin aspart are attributed to

molecular modifications that reduce their tendency to self-associate into dimers and hexamers,

thereby accelerating their absorption from the subcutaneous tissue.[1][2] Insulin lispro
features a reversal of the lysine and proline amino acids at positions B28 and B29 of the insulin

B-chain, while insulin aspart has a substitution of proline with aspartic acid at position B28.[1]

[2][3]
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Clinical studies employing the euglycemic clamp technique, a gold standard for assessing

insulin action, have demonstrated largely comparable pharmacokinetic (PK) and

pharmacodynamic (PD) profiles between the two analogs. In one crossover study involving

patients with type 1 diabetes, both insulins produced similar serum insulin levels, peaking at

approximately 30-60 minutes and returning to baseline around 4 hours post-injection.[1][4] The

effects on carbohydrate and fat metabolism were also found to be indistinguishable.[1][4]

However, some studies have suggested minor differences. For instance, one trial reported a

slightly more rapid uptake and earlier peak for insulin lispro compared to insulin aspart.[2]

Conversely, another study in healthy volunteers observed a marginally faster absorption and a

stronger initial blood glucose reduction with insulin aspart.[2][5] Despite these subtle variations,

the majority of head-to-head trials conclude that the PK/PD profiles of insulin lispro and

insulin aspart are, for the most part, superimposable and clinically interchangeable.[1][4][6]

Comparative Pharmacokinetic and Pharmacodynamic
Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://diabetesjournals.org/care/article/26/7/2027/26717/Comparison-of-Insulin-Aspart-and
https://www.researchgate.net/publication/10686369_Comparison_of_Insulin_Aspart_and_Lispro_Pharmacokinetic_and_metabolic_effects
https://diabetesjournals.org/care/article/26/7/2027/26717/Comparison-of-Insulin-Aspart-and
https://www.researchgate.net/publication/10686369_Comparison_of_Insulin_Aspart_and_Lispro_Pharmacokinetic_and_metabolic_effects
https://www.benchchem.com/product/b10832276?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/14712598.2024.2371046
https://www.tandfonline.com/doi/full/10.1080/14712598.2024.2371046
https://www.droracle.ai/articles/12912/which-has-better-glucose-control-aspart-novolog-or-lispro
https://www.benchchem.com/product/b10832276?utm_src=pdf-body
https://diabetesjournals.org/care/article/26/7/2027/26717/Comparison-of-Insulin-Aspart-and
https://www.researchgate.net/publication/10686369_Comparison_of_Insulin_Aspart_and_Lispro_Pharmacokinetic_and_metabolic_effects
https://diabetesjournals.org/care/article/25/11/2053/24634/A-Direct-Comparison-of-Insulin-Aspart-and-Insulin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Insulin Lispro Insulin Aspart Key Findings Citations

Time to Peak

Insulin

Concentration

(Tmax)

~47 min ~44 min

No statistically

significant

difference

observed in a

direct

comparison.

[6]

Maximum Insulin

Concentration

(Cmax)

Equivalent Equivalent

Equivalence in

Cmax was

demonstrated in

head-to-head

trials.

[6]

Time to 50% of

Peak Insulin

Concentration

~17 min ~20 min

No statistically

significant

difference.

[6]

Time to 50%

Decrease from

Peak

~116 min ~113 min

No statistically

significant

difference.

[6]

Glucose Infusion

Rate (GIR) -

Peak

~120 min ~120 min

Both analogs

demonstrated a

similar maximal

effect on glucose

uptake.

[4]

Glycemic Control: Efficacy in Lowering Blood
Glucose
The ultimate measure of an insulin analog's effectiveness lies in its ability to control blood

glucose levels, particularly the postprandial spikes that contribute to overall glycemic burden.

Head-to-head comparisons have consistently shown that both insulin lispro and insulin aspart

are equally effective in managing postprandial glucose excursions.[6]
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Long-term glycemic control, assessed by changes in glycated hemoglobin (HbA1c), has also

been found to be comparable between the two insulins in various patient populations, including

adults and children with type 1 diabetes and adults with type 2 diabetes.[2] A systematic review

of randomized controlled trials concluded that both treatments yielded similar decreases in

HbA1c.[2]

Comparative Glycemic Efficacy Data
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Outcome
Measure

Insulin Lispro Insulin Aspart Key Findings Citations

Change in

HbA1c (Type 1

Diabetes,

Pediatric)

-0.05 ± 0.07% -0.15 ± 0.05%

No statistically

significant

difference.

[2]

Change in

HbA1c (Type 1

Diabetes, Adult)

0.18 ± 0.84% 0.00 ± 0.51%

No statistically

significant

difference. In one

study, aspart

showed a

significantly

lower endpoint

HbA1c.

[2]

Change in

HbA1c (Type 2

Diabetes)

Non-inferior Non-inferior

A crossover trial

demonstrated

the non-inferiority

of lispro to

aspart.

[2]

Postprandial

Glucose

Excursion (0-6h)

Equivalent Equivalent

Equivalence was

declared based

on the 90%

confidence

interval of the

ratio.

[6]

Maximum

Postprandial

Glucose (Cmax)

11.9 ± 0.5

mmol/L

11.9 ± 0.4

mmol/L

No statistically

significant

difference.

[6]

Safety Profile: The Risk of Hypoglycemia
A critical aspect of any insulin therapy is the risk of hypoglycemia. The rapid onset and shorter

duration of action of both insulin lispro and insulin aspart are generally associated with a

lower risk of late postprandial hypoglycemia compared to regular human insulin.[1] When
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compared directly, most studies have found no significant difference in the rates of overall,

minor, major, or nocturnal hypoglycemic events between the two analogs.[2]

However, some nuances have been reported. In two studies, the lispro group reported a

significantly lower rate of self-reported documented hypoglycemic episodes per 30 days

compared to the aspart group.[2] Conversely, another study in newly diagnosed type 2 diabetes

patients found no statistical difference in the number of hypoglycemic events.[2]

Comparative Safety Data
Outcome
Measure

Insulin Lispro Insulin Aspart Key Findings Citations

Overall

Hypoglycemic

Episodes

(Pediatric T1D)

81.3% of patients 92.2% of patients

No statistically

significant

difference.

[2]

Major

Hypoglycemic

Episodes

(Pediatric T1D)

0.3% of patients 0.4% of patients

No statistically

significant

difference.

[2]

Nocturnal

Hypoglycemia

(Pediatric T1D)

6.2% of patients 5.7% of patients

No statistically

significant

difference.

[2]

Hypoglycemic

Events (<3.9

mmol/L) (T2D)

15 events 22 events

No statistically

significant

difference.

[2]

Experimental Protocols in Focus
To ensure a robust comparison, the clinical trials cited have employed rigorous methodologies.

A common design is the randomized, double-blind, crossover trial, which minimizes bias by

having each participant serve as their own control.

Euglycemic Clamp Study Protocol
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A frequently utilized method to assess the pharmacodynamic and pharmacokinetic properties

of insulin is the euglycemic clamp study.

Patient Population: C-peptide-negative patients with type 1 diabetes.

Pre-study Preparation: Plasma glucose is normalized overnight via an intravenous insulin

infusion.

Insulin Administration: On the morning of the study, a subcutaneous injection of either

insulin lispro or insulin aspart is administered in a randomized order.

Glucose Clamping: For the subsequent 4-5 hours, plasma glucose is maintained at a

constant level (e.g., ~5.5 mmol/l) through a variable infusion of 20% glucose. The rate of

glucose infusion required to maintain euglycemia is a measure of insulin action.[1]

Data Collection: Blood samples are collected at frequent intervals to measure serum insulin

concentrations, plasma glucose, and other metabolic parameters.

Crossover: After a washout period (e.g., 1 month), the procedure is repeated with the other

insulin analog.[1]

Screening & Randomization

Treatment Period 1 Washout Period

Treatment Period 2 (Crossover) Data Analysis

Patient Cohort
(Type 1 Diabetes) Randomization

Insulin Lispro
Administration

Group 1

Insulin Aspart
Administration

Group 1
Euglycemic Clamp &

Data Collection Washout

Insulin Aspart
Administration

Crossover

Insulin Lispro
Administration

Crossover
Euglycemic Clamp &

Data Collection
Comparative Analysis of

PK/PD & Safety Data

Click to download full resolution via product page

Diagram of a typical crossover euglycemic clamp study design.
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Insulin Signaling Pathway
Both insulin lispro and insulin aspart exert their effects through the same insulin signaling

pathway. Upon binding to the insulin receptor, a cascade of intracellular events is initiated,

ultimately leading to the translocation of GLUT4 glucose transporters to the cell membrane,

facilitating glucose uptake into muscle and fat cells.
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Simplified insulin signaling pathway leading to glucose uptake.
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Conclusion
The body of evidence from head-to-head clinical trials strongly suggests that insulin lispro and

insulin aspart are comparable in terms of their pharmacokinetic and pharmacodynamic profiles,

glycemic efficacy, and safety.[2][7] While minor differences have been observed in some

studies, these have not consistently translated into clinically significant advantages of one

analog over the other. Therefore, in clinical practice, insulin lispro and insulin aspart can be

considered largely interchangeable for the management of prandial glucose.[2] The choice

between these two rapid-acting insulin analogs may ultimately be guided by factors such as

formulary availability, cost, and individual patient or physician preference. Newer, ultra-rapid-

acting formulations of both lispro and aspart are now available, offering even faster absorption

kinetics and potentially further refining postprandial glucose control.[8]
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[https://www.benchchem.com/product/b10832276#head-to-head-comparison-of-insulin-
lispro-and-insulin-aspart-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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